Ethyl2-fluorothiophene-3-carboxylate
Description
Ethyl 2-fluorothiophene-3-carboxylate is a fluorinated heterocyclic compound featuring a thiophene ring substituted with a fluorine atom at position 2 and an ethyl ester group at position 3. Thiophene derivatives are widely studied due to their aromaticity, stability, and versatility in pharmaceutical and materials science applications. The fluorine substituent introduces electron-withdrawing effects, modulating the electronic properties of the thiophene ring. This modification can enhance metabolic stability in drug candidates and influence reactivity in synthetic pathways .
Properties
Molecular Formula |
C7H7FO2S |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 2-fluorothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7FO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3 |
InChI Key |
MASUTUUFOHDZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluorothiophene-3-carboxylate can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives followed by esterification. For instance, the preparation of ethyl 2-methylthiophene-3-carboxylate involves the halogen-magnesium exchange reaction using i-PrMgCl/LiCl in tetrahydrofuran (THF) at reflux conditions . This method provides a safe and efficient route, avoiding the use of strong bases and noncryogenic conditions.
Industrial Production Methods
Industrial production of thiophene derivatives, including ethyl 2-fluorothiophene-3-carboxylate, often involves large-scale synthesis using similar halogenation and esterification techniques. The process is optimized for operational simplicity and high yield, making it suitable for pharmaceutical and material science applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluorothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-fluorothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its use in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 2-fluorothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Electronic Effects: Fluorine at position 2 (electron-withdrawing) deactivates the thiophene ring, directing electrophilic substitutions to specific positions. In contrast, amino groups (electron-donating) increase ring reactivity . The trifluoromethyl group in enhances both steric bulk and electron-withdrawing character, impacting binding affinity in target proteins.
Steric Considerations: Bulky substituents (e.g., 2-(trifluoromethyl)phenyl in or benzoylamino in ) reduce solubility but improve target selectivity in drug design.
Heterocycle Influence :
- Thiophene derivatives generally exhibit greater aromatic stability compared to furan analogs (e.g., ), making them preferable in high-temperature reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
